
P-(3-bromophenyl)phosphonous bis(dimethylamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-(3-bromophenyl)phosphonous bis(dimethylamide), also known as BRP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied to understand its potential benefits and limitations.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of P-(3-bromophenyl)phosphonous bis(dimethylamide), also known as 1-(3-Bromophenyl)-N,N,N’,N’-tetramethylphosphanediamine:
Catalysis in Organic Synthesis
P-(3-bromophenyl)phosphonous bis(dimethylamide) is widely used as a ligand in transition metal catalysis. Its unique structure allows it to form stable complexes with metals, which can then be used to catalyze various organic reactions, such as cross-coupling reactions, hydrogenation, and hydroformylation. These catalytic processes are essential in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .
Pharmaceutical Research
This compound has shown potential in pharmaceutical research, particularly in the development of new drugs. Its ability to form stable complexes with metals makes it useful in the design of metal-based drugs. Additionally, its bromophenyl group can be modified to enhance the biological activity of the resulting compounds, making it a valuable tool in medicinal chemistry .
Material Science
In material science, P-(3-bromophenyl)phosphonous bis(dimethylamide) is used in the synthesis of advanced materials. Its phosphine ligands can be incorporated into polymers to improve their thermal stability and mechanical properties. This makes it useful in the development of high-performance materials for various industrial applications .
Coordination Chemistry
The compound is also significant in coordination chemistry, where it is used to study the bonding and structural properties of metal complexes. Its ability to form stable complexes with a variety of metals allows researchers to explore new coordination compounds with unique properties. These studies can lead to the discovery of new materials with potential applications in catalysis, electronics, and photonics .
Anticancer Research
Recent studies have explored the anticancer potential of derivatives of P-(3-bromophenyl)phosphonous bis(dimethylamide). By modifying its structure, researchers have been able to develop compounds that exhibit significant anticancer activity against various cancer cell lines. These compounds are being investigated for their potential use in cancer therapy .
Environmental Chemistry
In environmental chemistry, this compound is used in the development of sensors for detecting pollutants. Its ability to form complexes with heavy metals makes it useful in the design of sensors that can detect trace amounts of toxic metals in the environment. These sensors are crucial for monitoring and managing environmental pollution .
Photovoltaic Research
P-(3-bromophenyl)phosphonous bis(dimethylamide) is also being studied for its potential applications in photovoltaic devices. Its unique electronic properties make it a candidate for use in the development of new materials for solar cells. Research in this area aims to improve the efficiency and stability of photovoltaic devices, contributing to the advancement of renewable energy technologies .
Biochemical Research
In biochemical research, this compound is used as a reagent in the synthesis of biologically active molecules. Its ability to form stable complexes with metals allows it to be used in various biochemical assays and studies. This makes it a valuable tool for researchers studying the interactions between metals and biological molecules .
将来の方向性
The future directions for research on P-(3-bromophenyl)phosphonous bis(dimethylamide) and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Phosphorus diaryl fragments are very common motifs in reagents for the preparation of ligands for metal complexes . Their use in catalysis is therefore undisputed . These fragments also occur in inorganic polymers and rings . There are well-established ways in which all these species can be obtained and how they are synthetically connected .
特性
IUPAC Name |
N-[(3-bromophenyl)-(dimethylamino)phosphanyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN2P/c1-12(2)14(13(3)4)10-7-5-6-9(11)8-10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPFKSLZDWTIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(C1=CC(=CC=C1)Br)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
P-(3-bromophenyl)phosphonous bis(dimethylamide) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

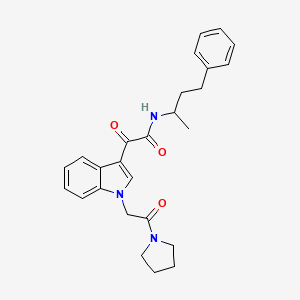
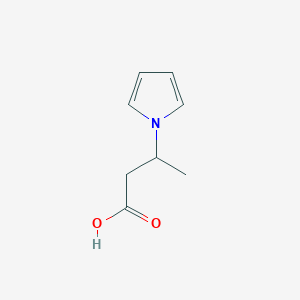

![5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2791180.png)
![1-[2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2791181.png)
![4-[(2-Cyanoethyl)sulfamoyl]benzoic acid](/img/structure/B2791182.png)
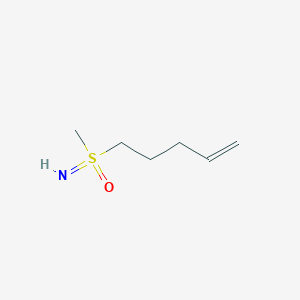
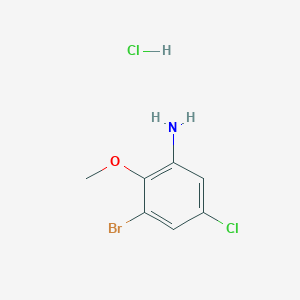
![2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2791186.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide](/img/structure/B2791190.png)
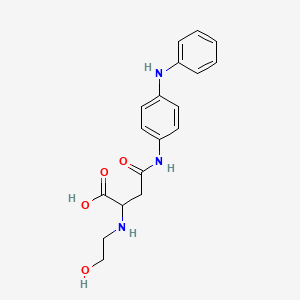
![Tert-butyl N-(2-ethynyl-7-oxaspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2791194.png)